Prometryn

描述

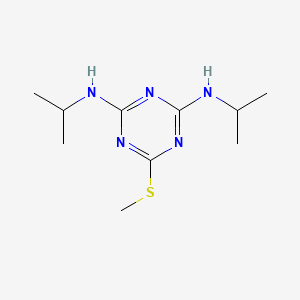

This compound is a diamino-1,3,5-triazine that is N,N'-di(propan-2-yl)-1,3,5-triazine-2,4-diamine substituted by a methylsulfanediyl group at position 6. It has a role as a herbicide, a xenobiotic and an environmental contaminant. It is a diamino-1,3,5-triazine and a methylthio-1,3,5-triazine.

This compound is a selective herbicide which controls annual grasses and broadleaf weeds in a variety of crops including cotton and celery. It inhibits photosynthesis in susceptible species. This compound is available in wettable powder and liquid formulations. This compound is a slightly to moderately toxic compound which is classified as a member of toxicity class II or III, depending on the formulation.

A triazine used as a selective pre- and post-emergence herbicide. (From Merck Index, 11th ed)

Structure

3D Structure

属性

IUPAC Name |

6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5S/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEVYOVXGOFMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)SC)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5S | |

| Record name | PROMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024272 | |

| Record name | Prometryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prometryn appears as colorless crystals. Used as an herbicide., Colorless or white odorless solid; [HSDB] | |

| Record name | PROMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prometryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubilities in organic solvents at 25 °C. [Table#4783], Solubilities in organic solvents at 20 °C [Table#4784], In water solubility, 33 mg/L at 25 °C | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.157 g/cu cm at 20 °C | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000002 [mmHg], 1.24X10-6 mm Hg at 25 °C | |

| Record name | Prometryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White powder, WHITE SOLID | |

CAS No. |

7287-19-6 | |

| Record name | PROMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prometryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7287-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prometryn [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | prometryn | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prometryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prometryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K20TB75IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

119 °C | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Prometryn mechanism of action in plants

An In-depth Technical Guide on the Core Mechanism of Action of Prometryn in Plants

Introduction

This compound is a selective herbicide belonging to the s-triazine chemical class, widely utilized for the pre- and post-emergence control of annual broadleaf weeds and some grasses in various crops, including cotton, peanuts, and sunflowers.[1][2][3] Its herbicidal activity stems from its ability to disrupt photosynthesis, a fundamental process for plant survival. This technical guide provides a detailed examination of the molecular mechanism of action of this compound, intended for researchers, scientists, and professionals in drug and herbicide development.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of this compound is the inhibition of photosynthesis at Photosystem II (PSII).[1][4] This process can be broken down into several key steps:

-

Uptake and Translocation: this compound is absorbed by the roots and foliage of the plant.[4] It is then translocated acropetally (upwards) through the xylem to the leaves, the primary sites of photosynthesis.[1]

-

Molecular Target: Inside the chloroplasts, this compound targets the D1 protein, a core subunit of the Photosystem II (PSII) complex located in the thylakoid membranes.[1][5]

-

Inhibition of Electron Transport: this compound acts as a competitive inhibitor, binding to the QB binding niche on the D1 protein.[1][5] This is the same site where plastoquinone (PQ), a mobile electron carrier, would normally bind. By occupying this site, this compound physically blocks the binding of plastoquinone, thereby interrupting the photosynthetic electron transport chain.[5][6] This blockage prevents electrons from being transferred from the primary quinone acceptor, QA, to QB.[6][7][8]

-

Downstream Effects: The blockage of the electron transport chain has several severe consequences for the plant:

-

Inhibition of ATP and NADPH Synthesis: The flow of electrons is essential for generating the proton gradient across the thylakoid membrane that drives the synthesis of ATP (adenosine triphosphate) and the reduction of NADP+ to NADPH (nicotinamide adenine dinucleotide phosphate).[5] By halting electron flow, this compound stops the production of these vital energy and reducing equivalents.[5]

-

Generation of Reactive Oxygen Species (ROS): The blocked electron flow leads to an over-reduction of the photosynthetic electron transport chain. This results in the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[9][10]

-

Oxidative Stress and Cellular Damage: The accumulation of ROS causes significant oxidative stress, leading to lipid peroxidation of cell membranes, protein degradation, and DNA damage.[10]

-

Visible Symptoms: Macroscopically, these cellular events manifest as chlorosis (yellowing of the leaves) followed by necrosis (tissue death), ultimately leading to the death of the susceptible plant.[1][3][4]

-

Signaling Pathway Diagram

References

- 1. This compound 50% SC | PSII Herbicide for Cotton & Peanut - POMAIS [allpesticides.com]

- 2. This compound | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pomais.com [pomais.com]

- 4. herbiguide.com.au [herbiguide.com.au]

- 5. researchgate.net [researchgate.net]

- 6. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of cyanobacterial photosystem II Inhibition by the herbicide terbutryn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound induces apoptotic cell death through cell cycle arrest and oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

Prometryn: A Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prometryn (CAS: 7287-19-6) is a selective triazine herbicide used to control annual grasses and broadleaf weeds in various agricultural settings.[1][2] Its herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plant species.[1][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action. All quantitative data are summarized for clarity and ease of comparison.

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉N₅S | [4] |

| Molecular Weight | 241.36 g/mol | [1][4] |

| Appearance | Colorless or white crystalline solid | [1][3] |

| Odor | Odorless | [3] |

| Melting Point | 118-120 °C | [1][4][5] |

| Boiling Point | 309.64 °C (rough estimate) | [4][5] |

| Water Solubility | 33 mg/L at 25 °C; 48 mg/L at 20 °C | [1][3] |

| Solubility in Organic Solvents (at 25 °C) | Acetone: 330 g/LEthanol: 140 g/LToluene: 200 g/Ln-Octanol: 110 g/LHexane: 6.3 g/L | [3] |

| Vapor Pressure | 1.24 x 10⁻⁶ mm Hg at 25 °C (0.13 mPa at 20 °C) | [1][3] |

| pKa | 4.1 | [6] |

| Octanol-Water Partition Coefficient (log Kow) | 3.34 - 3.51 | [1][3] |

| Density | 1.157 g/cm³ at 20 °C | [3] |

| Stability | Stable in neutral, slightly acidic, or slightly basic media. Hydrolyzed by warm acids and alkalis. Decomposed by UV irradiation. | [3] |

Experimental Protocols

The determination of the chemical and physical properties of a substance like this compound is guided by internationally recognized standards, primarily the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data consistency and reliability across different laboratories.

Melting Point Determination (Capillary Method)

-

Principle: This method involves heating a small, powdered sample of the substance in a capillary tube and observing the temperature range over which it melts. Pure crystalline solids typically have a sharp melting point.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the last solid particle disappears are recorded as the melting range.

-

Boiling Point Determination (Distillation Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For solids with high boiling points like this compound, this is often an estimated value due to the potential for decomposition at high temperatures. A standard method involves distillation.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of the substance is placed in the distillation flask.

-

The apparatus is assembled, and the thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The substance is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

-

Water Solubility (OECD Guideline 105: Flask Method)

-

Principle: This method determines the saturation concentration of a substance in water at a given temperature.

-

Apparatus: Shaking flask, constant temperature bath, analytical balance, centrifuge, and a suitable analytical instrument for quantification (e.g., HPLC, GC-MS).

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) until equilibrium is reached.

-

The solution is then centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.

-

Vapor Pressure (OECD Guideline 104: Dynamic Method)

-

Principle: This method involves boiling the substance at different applied pressures and measuring the corresponding temperatures.

-

Apparatus: Boiling flask, pressure regulation system, manometer, thermometer.

-

Procedure:

-

The sample is placed in the boiling flask.

-

The pressure in the apparatus is reduced to a desired level.

-

The sample is heated, and the temperature at which it boils is recorded.

-

This procedure is repeated at several different pressures.

-

The vapor pressure at a specific temperature (e.g., 25 °C) can be determined by interpolation or extrapolation of the pressure-temperature data.

-

Dissociation Constant (pKa) (OECD Guideline 112: Titration Method)

-

Principle: The pKa is determined by titrating a solution of the substance with a strong acid or base and monitoring the pH.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (often a mixture of water and an organic solvent for substances with low water solubility).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

The pKa is calculated from the titration curve, typically being the pH at which half of the substance is in its ionized form.

-

Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107: Shake Flask Method)

-

Principle: This method determines the ratio of the concentration of a substance in n-octanol and water at equilibrium.

-

Apparatus: Separatory funnel, shaker, centrifuge, analytical instrument for quantification.

-

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water in a separatory funnel.

-

The funnel is shaken until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logarithm of this value is reported as log Kow.

-

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal effect is due to its inhibition of photosynthesis. Specifically, it disrupts the electron transport chain in Photosystem II (PSII) within the chloroplasts of susceptible plants. This compound binds to the D1 protein of the PSII complex, at the binding site of plastoquinone (PQ). This binding is competitive, meaning this compound physically blocks the binding of PQ, a crucial mobile electron carrier. The blockage of electron flow from the primary electron acceptor (QA) to PQ halts the entire photosynthetic process, leading to the production of reactive oxygen species and ultimately, cell death.

Caption: this compound inhibits photosynthesis by blocking electron transport in Photosystem II.

Conclusion

This technical guide has provided a comprehensive overview of the chemical and physical properties of this compound, along with standardized methodologies for their determination. The detailed mechanism of action, involving the inhibition of Photosystem II, highlights the molecular basis for its herbicidal activity. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in the study and development of herbicides and related compounds.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Toxicology of Prometryn

This compound (IUPAC name: N,N′-bis(propan-2-yl)-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine) is a selective triazine herbicide used to control annual grasses and broadleaf weeds in various crops, including cotton and celery.[1][2] Its primary mode of action in plants is the inhibition of photosynthesis at photosystem II (PSII).[3] While effective for its agricultural purpose, its widespread use necessitates a thorough understanding of its toxicological profile for non-target organisms, including mammals, aquatic life, and soil inhabitants. This guide provides a comprehensive review of this compound toxicology, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and workflows.

Acute and Chronic Toxicity

This compound is classified as a slightly to moderately toxic compound.[1] The toxicity varies significantly across different species and exposure routes.

Mammalian Toxicity

Acute toxicity studies indicate that this compound is slightly to practically non-toxic by oral and dermal routes in mammals.[1] Chronic exposure studies have not revealed severe toxicity, though effects on the liver and kidneys have been observed at higher doses.[1][4]

Table 1: Mammalian Acute and Chronic Toxicity Data for this compound

| Parameter | Species | Route | Value | Reference |

| Oral LD₅₀ | Rat | Oral | 3750 - 5235 mg/kg | [1] |

| Oral LD₅₀ | Mouse | Oral | 3750 mg/kg | [1] |

| Oral LD₅₀ | Rabbit | Oral | >2020 mg/kg | [1] |

| Dermal LD₅₀ | Rabbit | Dermal | >2000 - >3100 mg/kg | [1] |

| Inhalation LC₅₀ | Rat | Inhalation | 5.2 mg/L (4-hour) | [1] |

| Chronic NOAEL | Rat | Oral (Dietary) | 37.5 mg/kg/day (2-year) | [1] |

| Chronic NOAEL | Dog | Oral (Dietary) | 4 mg/kg/day (2-year) | [1] |

Ecotoxicology

This compound poses a moderate to high risk to aquatic organisms.[1][5] Its persistence in soil is moderate, with a half-life of one to three months.[1]

Table 2: Ecotoxicological Data for this compound

| Parameter | Species | Duration | Value | Reference |

| LC₅₀ | Rainbow Trout | 96-hour | 2.5 - 2.9 mg/L | [1] |

| LC₅₀ | Bluegill Sunfish | 96-hour | 10.0 mg/L | [1] |

| LC₅₀ | Goldfish | 96-hour | 3.5 mg/L | [1] |

| LC₅₀ | Carp | 96-hour | 8.0 mg/L | [1] |

| LC₅₀ | Daphnia pulex | 96-hour | 40 µg/L | [5] |

| LC₅₀ | Daphnia sp. | 48-hour | 18.9 mg/L | [1] |

| EC₅₀ | Selenastrum capricornutum (Algae) | 5-day | 0.023 mg/L | [5] |

| Contact LD₅₀ | Honeybee | - | >99 µ g/bee | [1] |

| LC₅₀ | Earthworm | 48-hour | 153 mg/kg | [1] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Extensive testing has been conducted to evaluate the potential of this compound to cause genetic mutations, cancer, and adverse effects on reproduction and development.

Mutagenicity and Carcinogenicity

This compound has consistently tested negative in a battery of mutagenicity tests and has not shown carcinogenic potential in long-term animal studies.[1][4][6] The U.S. EPA has classified it under "Group E: Evidence of non-carcinogenicity for humans".[4]

Table 3: Carcinogenicity and Genotoxicity Summary

| Study Type | Species/System | Dose/Concentration | Result | Reference |

| Carcinogenicity | Rat | Up to 62.5 mg/kg/day (2-year) | Non-carcinogenic | [1] |

| Carcinogenicity | Mouse | Up to 300 mg/kg/day (18-month) | Non-carcinogenic | [1] |

| Mutagenicity | Various (bacteria, hamster, mammalian cells) | Multiple tests | Negative | [1] |

| Genotoxicity | In vitro and in vivo assays | N/A | Non-mutagenic, Non-clastogenic | [4][6] |

Reproductive and Developmental Toxicity

This compound does not appear to cause reproductive effects at lower doses or birth defects.[1] Developmental effects have been observed, but typically at doses that also cause maternal toxicity.[6]

Table 4: Reproductive and Developmental Toxicity Data

| Study Type | Species | Dose/Concentration | Effects Observed | Reference |

| 3-Generation Reproduction | Rat | Up to 5 mg/kg/day | No reproductive effects | [1] |

| Teratogenicity | Rat | Up to 250 mg/kg/day | No teratogenic effects | [1] |

| Developmental Toxicity | Rabbit | 72 mg/kg/day (LOAEL) | Increased resorptions/abortions (with maternal toxicity) | [6] |

Mechanisms of Toxicity

The toxic effects of this compound are primarily linked to its ability to inhibit electron transport chains, leading to oxidative stress and subsequent cellular damage.

Primary Mechanism: Inhibition of Photosynthesis

In target plants, this compound binds to the D1 protein of photosystem II, blocking electron transport.[3][7] This inhibition halts photosynthesis, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[7]

Caption: this compound's primary mechanism of action in plants.

Oxidative Stress and Apoptosis in Mammalian Cells

While mammalian cells do not photosynthesize, it is hypothesized that this compound can interfere with the mitochondrial respiratory electron transport chain, which shares similarities with the photosynthetic chain.[7] This interference leads to ROS overproduction, inducing oxidative stress, DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[7][8]

Caption: Proposed pathway for this compound-induced apoptosis in mammalian cells.

Metabolism

In mammals, this compound is relatively well-absorbed and rapidly metabolized. The primary routes of metabolism involve modifications to its side chains and sulfur group, followed by conjugation and excretion.[9]

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pomais.com [pomais.com]

- 4. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 5. Effect of Chronic Exposure to Prometryne on Oxidative Stress and Antioxidant Response in Red Swamp Crayfish (Procambarus clarkii) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 7. This compound induces apoptotic cell death through cell cycle arrest and oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces apoptotic cell death through cell cycle arrest and oxidative DNA damage - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 9. Metabolism of [(1)(4)C]this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Prometryn's Mode of Action: A Technical Guide to Photosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prometryn, a member of the triazine class of herbicides, is a potent and selective inhibitor of photosynthesis in susceptible plant species. Its herbicidal activity stems from its specific interaction with Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows. Understanding this mode of action is crucial for the development of new herbicidal compounds and for managing herbicide resistance.

Introduction to this compound and Photosystem II

This compound is a systemic herbicide primarily absorbed through the roots and foliage of plants, after which it is translocated to the chloroplasts, the site of photosynthesis.[1][2][3] The primary target of this compound is Photosystem II (PSII), a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts.[1][2][4] PSII initiates the light-dependent reactions of photosynthesis by using light energy to split water molecules, releasing electrons, protons, and oxygen. These electrons are then passed along an electron transport chain to generate ATP and NADPH, the energy currency and reducing power needed for carbon fixation.

The core of PSII's function lies in the transfer of electrons from a primary quinone acceptor, Q_A, to a secondary quinone acceptor, Q_B.[5][6] The Q_B binding site is located on the D1 protein, a key subunit of the PSII reaction center.[5][6] this compound exerts its inhibitory effect by targeting this precise location.

Molecular Mechanism of this compound Action

The mode of action of this compound can be delineated in a series of sequential steps, from its entry into the plant to the ultimate cessation of photosynthesis and subsequent cell death.

-

Uptake and Translocation: this compound is absorbed by the roots and/or leaves of the target weed and is then transported via the xylem to the leaves.[1][2]

-

Chloroplast Accumulation: Once in the leaf cells, this compound diffuses into the chloroplasts and reaches the thylakoid membranes.

-

Binding to the D1 Protein: this compound specifically and competitively binds to the Q_B binding niche on the D1 protein of PSII.[1][5] This binding is non-covalent and reversible.

-

Inhibition of Plastoquinone Binding: By occupying the Q_B site, this compound physically obstructs the binding of plastoquinone (PQ), the native mobile electron carrier.[1]

-

Blockage of Electron Transport: The inability of plastoquinone to bind to the Q_B site halts the flow of electrons from Q_A to the plastoquinone pool.[1][5] This effectively creates a bottleneck in the photosynthetic electron transport chain.

-

Inhibition of ATP and NADPH Synthesis: The disruption of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Consequently, the production of NADPH is also halted.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron transport leads to the accumulation of highly energized chlorophyll molecules and the formation of triplet chlorophyll. This, in turn, reacts with molecular oxygen to produce highly destructive reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.

-

Oxidative Stress and Cellular Damage: The accumulation of ROS leads to rapid lipid peroxidation, membrane damage, chlorophyll bleaching, and protein degradation.[7]

-

Phytotoxicity: The culmination of these events results in the characteristic symptoms of this compound phytotoxicity, including chlorosis (yellowing of leaves), necrosis (tissue death), and ultimately, the death of the plant.[7]

Signaling Pathway of this compound's Action

Caption: Logical flow of this compound's mode of action from uptake to phytotoxicity.

Quantitative Data on this compound's Inhibitory Activity

The efficacy of a herbicide is quantified by parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). These values represent the concentration of the herbicide required to cause a 50% reduction in a specific biological process (e.g., growth or photosynthetic activity). The dissociation constant (Kd) is a direct measure of the binding affinity between the inhibitor and its target protein.

Table 1: EC50 and IC50 Values for this compound and Related Triazines

| Herbicide | Organism/System | Parameter Measured | Value | Reference |

| This compound | Phaeodactylum tricornutum (diatom) | Growth Inhibition (EC50) | 8.86 µg/L (approx. 36.7 nM) | [8] |

| This compound | Navicula pelliculosa (diatom) | Growth Inhibition (EC50) | 0.001 mg/L (approx. 4.1 nM) | [9] |

| This compound | Pseudokirchneriella subcapitata (green alga) | Growth Inhibition (EC50) | 0.012 mg/L (approx. 49.7 nM) | [9] |

| This compound | Lemna gibba (duckweed) | Growth Inhibition (EC50) | 0.0118 mg/L (approx. 48.9 nM) | [9] |

| Atrazine | Phaeodactylum tricornutum (diatom) | Growth Inhibition (EC50) | 28.38 µg/L (approx. 131.6 nM) | [8] |

| Terbutryn | Pea thylakoids | DPIP Photoreduction (I50) | 1-2 x 10⁻⁷ M (100-200 nM) | [5] |

| Atrazine | Thylakoids | DPIP Photoreduction (I50) | 10⁻⁷ - 10⁻⁸ M (10-100 nM) | [5] |

Note: Values are converted to nM for comparison where possible. The original units are provided for clarity.

Experimental Protocols for Studying this compound's Mode of Action

A variety of biophysical and biochemical assays are employed to investigate the interaction of herbicides with PSII. Below are detailed protocols for key experiments.

Isolation of Thylakoid Membranes from Spinach

This protocol is adapted from standard procedures for isolating photosynthetically active thylakoids.[2][10][11]

Buffers and Reagents:

-

Grinding Buffer (Buffer P1): 50 mM HEPES-KOH (pH 7.5), 330 mM Sorbitol, 5 mM MgCl₂, 10 mM NaF, 0.1% (w/v) Bovine Serum Albumin (BSA), 2 mM Sodium Ascorbate. Keep on ice.[10]

-

Wash Buffer (Buffer P2): 50 mM HEPES-KOH (pH 7.5), 330 mM Sorbitol, 5 mM MgCl₂. Keep on ice.[10]

-

Resuspension Buffer (Buffer P3): 50 mM HEPES-KOH (pH 7.5), 100 mM Sorbitol, 15 mM NaCl, 5 mM MgCl₂. Keep on ice.[10]

-

80% (v/v) Acetone for chlorophyll determination.

Procedure:

-

Harvest fresh spinach leaves (approx. 20-30 g) and wash with cold deionized water. Remove midribs.

-

Perform all subsequent steps at 4°C in a cold room or on ice, under dim light.

-

Cut the leaves into small pieces and place them in a pre-chilled blender with 100-150 mL of ice-cold Grinding Buffer.

-

Homogenize with three short bursts of 5-10 seconds each at high speed.

-

Filter the homogenate through four layers of cheesecloth or Miracloth into a chilled beaker.

-

Transfer the filtrate to centrifuge tubes and centrifuge at 5,000 x g for 10 minutes at 4°C.

-

Discard the supernatant. Gently resuspend the pellet in a small volume of Wash Buffer using a soft paintbrush. Bring the volume up to 50 mL with more Wash Buffer.

-

Centrifuge again at 5,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the final pellet in a minimal volume (1-2 mL) of Resuspension Buffer.

-

Determine the chlorophyll concentration spectrophotometrically using the 80% acetone extract and Arnon's equations.

-

Adjust the thylakoid suspension to the desired chlorophyll concentration (e.g., 1-2 mg/mL) with Resuspension Buffer. Store on ice in the dark and use within a few hours.

Chlorophyll a Fluorescence Measurement (OJIP Test)

The OJIP test is a rapid, non-invasive technique to assess the functionality of PSII. Inhibition of electron transport by this compound causes a characteristic change in the fluorescence induction curve.[12][13][14]

Instrumentation:

-

A plant efficiency analyzer (PEA) or a fluorometer capable of recording fast fluorescence kinetics (e.g., HandyPEA, FluorPen).

Procedure:

-

Dark-adapt the plant leaves or thylakoid samples for a minimum of 20-30 minutes. This ensures that all PSII reaction centers are "open" (Q_A is oxidized).[14][15]

-

Attach the leaf clip or position the sensor over the sample.

-

Apply a single, short (1-2 seconds) pulse of high-intensity saturating light (e.g., 3000-3500 µmol photons m⁻² s⁻¹).[13][14]

-

Record the fluorescence emission from the initial level (F₀ or O-step) to the maximum level (Fₘ or P-step). The transient is typically plotted on a logarithmic time scale from ~50 µs to 1 s.

-

For herbicide studies, incubate thylakoid suspensions or treat whole plants with varying concentrations of this compound prior to dark adaptation and measurement.

-

Analyze the OJIP curve. A rapid rise from F₀ to Fₘ, bypassing the intermediate J and I steps, is characteristic of PSII inhibitors that block electron flow beyond Q_A. Key parameters to analyze include Fv/Fm (maximum quantum yield of PSII) and the relative variable fluorescence at the J-step (Vj), which is particularly sensitive to this type of inhibition.

Photosynthetic Electron Transport Rate (Hill Reaction Assay)

This assay measures the rate of PSII-mediated electron transport by using an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[1][4][16][17][18]

Reagents:

-

Reaction Buffer: 50 mM Phosphate buffer (pH 6.8), 100 mM Sorbitol, 10 mM KCl, 5 mM MgCl₂.

-

DCPIP Stock Solution: 1 mM DCPIP in water.

-

Isolated thylakoid suspension (chlorophyll concentration adjusted to ~10-15 µg/mL in the final reaction mixture).[16]

-

This compound stock solutions of various concentrations.

Procedure:

-

Set up reaction cuvettes containing the Reaction Buffer.

-

Add the thylakoid suspension to each cuvette.

-

Add the desired concentration of this compound (or a solvent control) and incubate for a few minutes in the dark.

-

To start the reaction, add DCPIP to the cuvette and immediately measure the initial absorbance at 600 nm (A₆₀₀) using a spectrophotometer. This is the time-zero reading.

-

Expose the cuvette to a strong light source (e.g., a slide projector lamp).

-

Measure the decrease in A₆₀₀ at regular intervals (e.g., every 30-60 seconds) for several minutes.

-

A control cuvette should be kept in the dark to account for any non-photochemical reduction of DCPIP.

-

Calculate the rate of DCPIP photoreduction (ΔA₆₀₀ per minute). This rate is proportional to the rate of photosynthetic electron transport.

-

Plot the inhibition of the reaction rate against the this compound concentration to determine the IC50 value.

Oxygen Evolution Measurement

A Clark-type oxygen electrode can be used to directly measure the rate of photosynthetic oxygen evolution, which is a direct measure of water splitting by PSII.[3][19][20][21][22]

Instrumentation:

-

A Clark-type oxygen electrode system with a temperature-controlled reaction chamber.

Reagents:

-

Reaction Buffer: As used in the Hill Reaction Assay.

-

An artificial electron acceptor (e.g., 200 µM 2,6-dichloro-p-benzoquinone, DCBQ).

-

Isolated thylakoid suspension.

-

This compound stock solutions.

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add the Reaction Buffer and the artificial electron acceptor to the reaction chamber.

-

Add the thylakoid suspension (e.g., to a final chlorophyll concentration of 20-50 µg/mL).

-

Allow the system to equilibrate in the dark and record the baseline rate of oxygen consumption (respiration).

-

Add the desired concentration of this compound and incubate for a few minutes in the dark.

-

Illuminate the chamber with a saturating light source to initiate photosynthesis.

-

Record the rate of oxygen evolution (the increase in oxygen concentration over time).

-

Calculate the net rate of photosynthesis (light-induced oxygen evolution minus dark respiration).

-

Determine the IC50 for this compound by plotting the inhibition of oxygen evolution against the herbicide concentration.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical connections in this compound's mechanism and a typical workflow for its characterization.

Experimental Workflow for Characterizing PSII Inhibitors

Caption: A general experimental workflow for characterizing PSII-inhibiting herbicides.

Conclusion

This compound is a highly effective herbicide due to its specific and potent inhibition of Photosystem II. By competitively binding to the Q_B site on the D1 protein, it disrupts the photosynthetic electron transport chain, leading to a cascade of events that culminate in oxidative stress and plant death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the mode of action of this compound and other PSII-inhibiting herbicides. A thorough understanding of these mechanisms at the molecular level is paramount for the rational design of novel herbicides, the management of resistance, and the assessment of their environmental impact.

References

- 1. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 2. Isolation of Physiologically Active Thylakoids and Their Use in Energy-Dependent Protein Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calibration and use of a Clark-type oxygen electrode from 5 to 45 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ableweb.org [ableweb.org]

- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pomais.com [pomais.com]

- 8. Interaction of this compound to human serum albumin: insights from spectroscopic and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ccqc.org [ccqc.org]

- 10. agrisera.com [agrisera.com]

- 11. JP2018536414A - Extraction and process of active thylakoid membranes - Google Patents [patents.google.com]

- 12. handheld.psi.cz [handheld.psi.cz]

- 13. Analysis of OJIP Chlorophyll Fluorescence Kinetics and QA Reoxidation Kinetics by Direct Fast Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 15. mdpi.com [mdpi.com]

- 16. snabbiology.co.uk [snabbiology.co.uk]

- 17. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 18. ocr.org.uk [ocr.org.uk]

- 19. static.igem.org [static.igem.org]

- 20. Measurements of Oxygen Evolution in Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Environmental Fate and Behavior of Prometryn

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prometryn (N2,N4-di-isopropyl-6-methylthio-1,3,5-triazine-2,4-diamine) is a selective triazine herbicide used for the pre- and post-emergence control of annual broadleaf and grass weeds in various crops, including cotton and celery.[1][2][3] Its herbicidal activity stems from the inhibition of photosynthesis at photosystem II.[2][3][4] Understanding the environmental fate and behavior of this compound is crucial for assessing its potential ecological risks and ensuring its safe use. This guide provides a comprehensive overview of this compound's physicochemical properties, degradation pathways, mobility in soil and water, and bioaccumulation potential, along with detailed experimental protocols for its analysis.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₉N₅S | [4] |

| Molecular Weight | 241.36 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1][2] |

| Water Solubility | 33 - 48 mg/L at 20-22°C | [1][2] |

| Vapor Pressure | 1.24 x 10⁻⁶ mm Hg at 25°C | [1] |

| Log P (Octanol-Water Partition Coefficient) | 3.1 - 3.34 | [1][2] |

| pKa | 4.05 - 4.1 | [1] |

| Henry's Law Constant | 1.2 x 10⁻⁸ atm-m³/mol (estimated) | [1] |

Environmental Fate and Behavior

Degradation

The persistence of this compound in the environment is influenced by both abiotic and biotic degradation processes.

Abiotic Degradation:

-

Hydrolysis: this compound is relatively stable to hydrolysis in neutral, slightly acidic, or slightly alkaline media at 20°C.[1] However, it is hydrolyzed by warm acids and alkalis.[1]

-

Photodegradation: this compound is susceptible to photodegradation, especially under UV light.[1][3] The half-life of this compound under UV light can be as short as 53.5 to 116.4 hours, compared to 1131.6 hours under xenon light and 3138.7 hours in the dark.[3] Photodegradation in soil is influenced by factors such as soil moisture, temperature, and light intensity.[3] The primary photodegradation pathways include hydroxylation, dealkylation, and dethiomethylation.[3]

Biotic Degradation:

-

Soil: this compound is moderately persistent in soil, with a reported field half-life ranging from 1 to 3 months.[2] Persistence is longer in dry or cold conditions.[2] Soil microorganisms are the primary drivers of its degradation.[2] The degradation pathway in soil involves hydroxylation, dealkylation, and demethylation of the methylthio group.[5]

-

Water: While abiotic hydrolysis is slow, biodegradation can occur in aquatic environments. The half-life of this compound in aquatic ecosystems can be around 56 days.

Mobility

The mobility of this compound in the environment is governed by its sorption to soil and sediment particles.

-

Sorption: this compound's tendency to adsorb to soil is moderate. The organic carbon-water partitioning coefficient (Koc) values for this compound range from 39.4 to 3,473, indicating that its mobility can vary from very high to slight depending on the soil properties.[1] Adsorption is stronger in soils with higher organic matter and clay content.[1]

-

Leaching: Due to its potential for mobility in certain soil types, this compound can leach into groundwater, although field studies have shown it tends to remain in the upper soil layers.[2]

Bioaccumulation

Bioaccumulation is the process by which a chemical concentrates in an organism.

-

Bioconcentration Factor (BCF): The bioconcentration factor (BCF) for this compound has been estimated to be around 48, suggesting a moderate potential for bioconcentration in aquatic organisms. Another source reports a BCF of 85 in whole fish, indicating a low potential for bioaccumulation. Studies in tilapia have shown BCF values as high as 69.08 in the liver.[6] The bioaccumulation hierarchy in tilapia tissues is liver > gill > muscle.[6]

Mode of Action: Photosystem II Inhibition

This compound, like other triazine herbicides, acts by inhibiting photosynthesis. It specifically targets the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1][7][8] By binding to the QB site on the D1 protein, this compound competitively inhibits the binding of plastoquinone (PQ), a crucial electron carrier.[4] This blockage disrupts the electron transport chain, halting the production of ATP and NADPH necessary for plant growth.[4] The subsequent buildup of highly reactive molecules leads to oxidative damage and ultimately, cell death.[7]

Caption: this compound competitively inhibits plastoquinone binding at the QB site of Photosystem II.

Degradation Pathways of this compound

This compound degrades in the environment through several key reactions, primarily hydroxylation, dealkylation, and dethiomethylation.[3] The major degradation products include this compound sulfoxide, this compound sulfone, and various hydroxylated and dealkylated metabolites.

Caption: Major degradation pathways of this compound in the environment.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound's environmental fate. The following sections outline methodologies based on OECD guidelines and published analytical methods.

Soil Sorption/Desorption (based on OECD Guideline 106)

This study determines the adsorption and desorption characteristics of this compound in different soil types.

Methodology:

-

Soil Preparation: Use at least five different soil types with varying properties (organic carbon content, pH, clay content). Air-dry the soils and sieve them to <2 mm.

-

Test Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions in 0.01 M CaCl₂ solution.

-

Adsorption Phase:

-

Add a known volume of each this compound solution to a known mass of soil in a centrifuge tube.

-

Equilibrate the samples by shaking at a constant temperature (e.g., 20-25°C) in the dark for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

-

Centrifuge the samples to separate the soil and aqueous phases.

-

Analyze the supernatant for this compound concentration.

-

-

Desorption Phase:

-

After the adsorption phase, decant the supernatant and replace it with a fresh 0.01 M CaCl₂ solution.

-

Shake the samples for the same equilibration time as in the adsorption phase.

-

Centrifuge and analyze the supernatant for the concentration of desorbed this compound.

-

-

Data Analysis: Calculate the amount of this compound adsorbed to the soil. Determine the Freundlich adsorption (Kf) and desorption (Kdes) coefficients and the organic carbon normalized adsorption coefficient (Koc).

Hydrolysis as a Function of pH (based on OECD Guideline 111)

This test evaluates the abiotic hydrolysis of this compound at different pH values.

Methodology:

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Setup: Add this compound to each buffer solution in sterile, sealed test vessels. The concentration should not exceed half of its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, or a range of temperatures for a more detailed study).[9][10]

-

Sampling and Analysis: At various time intervals, take samples from each test vessel and analyze for the concentration of this compound and any major hydrolysis products.

-

Data Analysis: Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) at each pH.

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

This study assesses the rate and pathway of this compound biodegradation in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil and Test Substance: Use fresh, sieved soil with known microbial activity. Apply ¹⁴C-labeled this compound to the soil samples.

-

Aerobic Incubation:

-

Incubate the treated soil in a flow-through system that allows for the continuous supply of air and trapping of evolved ¹⁴CO₂ and other volatile organic compounds.

-

Maintain the soil at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) in the dark for up to 120 days.

-

-

Anaerobic Incubation:

-

After an initial aerobic phase to establish microbial activity, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

Incubate in the dark and trap any evolved gases.

-

-

Sampling and Analysis:

-

At various time intervals, extract soil samples with appropriate solvents.

-

Analyze the extracts for this compound and its transformation products using techniques like HPLC with radiometric detection and LC-MS/MS.

-

Quantify the amount of ¹⁴CO₂ and bound residues.

-

-

Data Analysis: Determine the degradation half-life (DT₅₀) of this compound and the formation and decline of major metabolites.

Phototransformation on Soil Surfaces (based on OECD Guideline 316)

This study evaluates the photodegradation of this compound on the soil surface.

Methodology:

-

Soil Plates: Prepare thin layers of soil on a suitable support (e.g., glass plates).

-

Application: Apply a solution of this compound (preferably ¹⁴C-labeled) evenly to the soil surface.

-

Irradiation: Irradiate the soil plates with a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters). Maintain a constant temperature. Include dark controls to differentiate between photochemical and other degradation processes.

-

Sampling and Analysis: At various time intervals, extract the soil from the plates and analyze for this compound and its photoproducts.

-

Data Analysis: Calculate the photolysis half-life of this compound on the soil surface.

Analytical Methods for this compound Residue Analysis

Accurate and sensitive analytical methods are crucial for monitoring this compound residues in environmental matrices.

Sample Preparation and Extraction

Soil and Sediment:

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Weigh a homogenized sample (e.g., 10-15 g) into a centrifuge tube.

-

Add water (if the sample is dry) and an appropriate internal standard.

-

Add acetonitrile and shake vigorously.

-

Add a salt mixture (e.g., MgSO₄, NaCl, sodium citrate) and shake again.

-

Centrifuge to separate the layers.

-

Take an aliquot of the acetonitrile supernatant for cleanup.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Add the supernatant to a tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄) to remove interferences.

-

Vortex and centrifuge.

-

The final extract is ready for GC-MS or LC-MS/MS analysis.[2]

-

-

Solvent Extraction:

-

Extract a soil sample with a solvent mixture such as acetonitrile/water (e.g., 80:20 v/v).[4]

-

Shake or sonicate the mixture.

-

Centrifuge and collect the supernatant.

-

Concentrate the extract and reconstitute in a suitable solvent for analysis.

-

Water:

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18 or Oasis HLB) with appropriate solvents (e.g., methanol followed by water).

-

Pass the water sample through the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the this compound with a suitable organic solvent (e.g., ethyl acetate or acetone).

-

Concentrate the eluate and reconstitute for analysis.

-

Biota (e.g., Fish Tissue):

-

Homogenize the tissue sample.

-

Extract with an organic solvent (e.g., acetonitrile) using a high-speed homogenizer.

-

Add salts for partitioning (similar to QuEChERS).

-

Centrifuge and collect the organic layer.

-

Perform a cleanup step using d-SPE with sorbents suitable for fatty matrices (e.g., C18, PSA).

-

The final extract is then ready for analysis.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5MS) is typically used.

-

Injection: Splitless injection is common for trace analysis.

-

Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280-300°C), and hold for a few minutes.

-

Mass Spectrometry: Electron ionization (EI) is commonly used. Analysis can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Column: A reverse-phase C18 column is most common.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for triazines.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Two or more specific precursor-to-product ion transitions are monitored for each analyte.

Caption: A generalized workflow for the analysis of this compound in environmental samples.

Conclusion

This compound is a moderately persistent herbicide in the environment, with its fate and behavior governed by a combination of photodegradation, microbial degradation, and sorption processes. Its mobility in soil is variable and depends on soil characteristics, while its potential for bioaccumulation is generally considered to be low to moderate. The primary degradation pathways involve oxidation, dealkylation, and hydroxylation. For accurate environmental risk assessment and monitoring, the use of standardized and validated analytical methods, such as those outlined in this guide, is essential. This technical guide provides a foundational understanding for researchers and scientists involved in the study and management of this compound in the environment.

References

- 1. researchgate.net [researchgate.net]

- 2. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 8. Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. cms.mz-at.de [cms.mz-at.de]

Prometryn: A Technical Guide to Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of prometryn, a widely used herbicide, in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.

Physicochemical Properties of this compound

This compound, with the chemical formula C₁₀H₁₉N₅S, is a triazine herbicide that functions by inhibiting photosynthesis in susceptible plant species.[1] It exists as a colorless, crystalline solid.[2] Understanding its solubility is crucial for formulation development, environmental fate assessment, and toxicological studies.

Solubility Data

The solubility of this compound in water and a range of organic solvents has been determined at various temperatures. The following tables summarize the available quantitative data to facilitate easy comparison.

Table 1: Solubility of this compound in Water

| Water Solubility | Temperature | Reference(s) |

| 33 mg/L | 20 °C | [3][4] |

| 48 mg/L | 20 °C | [2] |

| 48.27 mg/L | 20 °C | [5][6] |

| 33 ppm | 20 °C | [3] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility (g/L) | Temperature | Reference(s) |

| Acetone | 330 | 25 °C | [7] |

| 240 | 20 °C | [4][7] | |

| Dichloromethane | 300 | 20 °C | [7] |

| Ethanol | 140 | 25 °C | [7] |

| Hexane | 6.3 | 25 °C | [7] |

| 5.5 | 20 °C | [7] | |

| Methanol | 160 | 20 °C | [4][7] |

| n-Octanol | 110 | 25 °C | [7] |

| Toluene | 200 | 25 °C | [7] |

| 170 | 20 °C | [4][7] | |

| DMSO | 100 mg/mL | Not Specified | [8] |

Experimental Protocol: Determination of Water Solubility (Shake-Flask Method)

The following is a detailed methodology for determining the water solubility of this compound, based on the widely accepted shake-flask method, consistent with OECD Guideline 105. This method is suitable for substances with a solubility above 10⁻² g/L.

3.1. Principle

An excess amount of the test substance (this compound) is agitated in water at a predetermined temperature for a sufficient period to reach equilibrium. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method.

3.2. Materials and Apparatus

-

This compound (analytical standard)

-

Distilled or deionized water

-

Glass vessels with tight-fitting stoppers (e.g., flasks, centrifuge tubes)

-

Constant temperature water bath or shaker incubator

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3.3. Procedure

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves preparing a supersaturated solution and measuring the concentration at different time points.

-

Sample Preparation: Weigh an excess amount of this compound into three separate glass vessels. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration: Add a known volume of water to each vessel. Place the vessels in a constant temperature bath or shaker set at the desired temperature (e.g., 20 ± 0.5 °C). Agitate the vessels for a period determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vessels to stand at the test temperature to allow the undissolved this compound to settle. Centrifuge the samples at the test temperature to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully remove an aliquot of the clear, supernatant aqueous phase from each vessel. Analyze the concentration of this compound in each aliquot using a validated analytical method, such as HPLC.

-

Data Interpretation: If the concentrations from at least the last two time points of the preliminary test and the three replicate vessels in the main study are in agreement (within ± 5%), the average value is taken as the water solubility of this compound at the specified temperature.

Visualizations

4.1. Signaling Pathway: Inhibition of Photosynthesis

This compound's herbicidal activity stems from its ability to inhibit photosynthesis. It specifically targets the D1 protein in Photosystem II (PSII) within the thylakoid membrane of chloroplasts. This binding blocks the electron transport chain, preventing the production of ATP and NADPH, which are essential for carbon fixation and plant growth.

References

- 1. This compound | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. bioassaysys.com [bioassaysys.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. OECD 105 - Phytosafe [phytosafe.com]

- 6. oecd.org [oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Structural formula and IUPAC name for Prometryn

An In-depth Technical Guide to Prometryn for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide this compound, including its chemical structure, nomenclature, physicochemical properties, and mechanism of action. The information is intended for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical Identity

This compound is a selective triazine herbicide used for the control of annual broadleaf weeds and certain grasses in various crops.[1][2]

-

IUPAC Name: 6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine[3][4]

-

CAS Name: N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine[3][5][6]

-

Synonyms: Prometryne, Caparol, Gesagard, Prometrex[3]

Structural Formula:

Physicochemical Properties

This compound is a colorless crystalline solid.[7][8] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 241.36 g/mol | [3][8] |

| Melting Point | 118-120 °C | [7][8] |

| Boiling Point | 309.64 °C (estimate) | [8] |

| Vapor Pressure | 1.24 x 10⁻⁶ mm Hg at 25 °C | [3] |

| Water Solubility | 33 - 48 mg/L at 20 °C | [3][7] |

| LogP (Octanol-Water Partition Coefficient) | 3.1 - 3.34 | [7][9] |

| Henry's Law Constant | 1.2 x 10⁻⁸ atm-cu m/mole | [3] |

Mechanism of Action

This compound is a selective, systemic herbicide that functions as an inhibitor of photosynthesis at Photosystem II (PSII).[1][10] It is absorbed through the roots and leaves of the plant and translocated to the apical meristems.[11]

Within the chloroplasts, this compound binds to the D1 quinone-binding protein in PSII, which disrupts the electron transport chain.[1] This blockage prevents the conversion of light energy into chemical energy (ATP and NADPH). The inhibition of electron flow leads to the accumulation of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, resulting in chlorosis, necrosis, and ultimately, the death of the plant.[1]

Toxicological Data

This compound exhibits low to moderate acute toxicity in mammals. The following table summarizes key toxicological data.

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 3750 - 5235 mg/kg | [7] |

| LD₅₀ | Mouse | Oral | 3750 mg/kg | [7] |

| LD₅₀ | Rabbit | Dermal | > 2000 - 3100 mg/kg | [7] |

| LC₅₀ (4-hour) | Rat | Inhalation | > 5.2 mg/L | [12] |

| LC₅₀ (96-hour) | Rainbow Trout | Aquatic | 2.5 - 5.5 mg/L | [7][12] |

| LC₅₀ (96-hour) | Bluegill Sunfish | Aquatic | 7.9 - 10.0 mg/L | [7][12] |

| LC₅₀ (48-hour) | Daphnia magna | Aquatic | 12.66 - 18.9 mg/L | [7][12] |

| LD₅₀ | Bobwhite Quail | Oral | > 2150 mg/kg | [7] |

| LD₅₀ | Mallard Duck | Oral | > 4640 mg/kg | [7] |

| Contact LD₅₀ | Bee | Contact | > 99 µ g/bee | [7] |

Experimental Protocols

Detailed experimental protocols for this compound analysis often involve extraction from a matrix followed by chromatographic determination. Below is a generalized protocol for the analysis of this compound residues in soil.

Objective: To determine the concentration of this compound in a soil sample.

Materials:

-

Soil sample

-

This compound analytical standard

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Sodium chloride

-

Anhydrous magnesium sulfate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometry (MS) detector

Procedure:

-

Sample Preparation:

-

Air-dry the soil sample and sieve to remove large debris.

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

-

Extraction (QuEChERS-based method):

-

Add 10 mL of acetonitrile to the soil sample.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of PSA, and 150 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Analysis:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

-

Analyze the sample using HPLC-UV or HPLC-MS.

-

Prepare a calibration curve using the this compound analytical standard to quantify the concentration in the sample.

-

Note: This is a generalized protocol. Specific parameters such as the HPLC column, mobile phase composition, and detector settings should be optimized for the specific instrumentation and desired sensitivity.

Environmental Fate

This compound is moderately persistent in the environment. Its degradation in soil is primarily through microbial action, with a reported half-life ranging from 40 to 70 days under field conditions.[12] It has a low potential for bioaccumulation.[7] this compound is stable to hydrolysis in neutral, slightly acidic, or slightly alkaline media at 20°C but is hydrolyzed by warm acids and alkalis and is decomposed by UV irradiation.[3]

References

- 1. pomais.com [pomais.com]

- 2. awiner.com [awiner.com]

- 3. This compound | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound (Ref: C 34161) [sitem.herts.ac.uk]

- 6. This compound [drugfuture.com]

- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 8. Cas 7287-19-6,this compound | lookchem [lookchem.com]

- 9. This compound | 7287-19-6 [chemicalbook.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. Supply Herbicide this compound, this compound 500g/L SC, 80% WP, this compound herbicide, pesticide suppliers [essencechem.com]

- 12. cdn.nufarm.com [cdn.nufarm.com]

Ecotoxicology of Prometryn on Aquatic Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary